![molecular formula C22H25ClN2O3 B187996 N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide CAS No. 6044-44-6](/img/structure/B187996.png)
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZA is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of a variety of diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves the inhibition of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in the regulation of gene expression and cellular metabolism, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are numerous future directions for the research and development of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide. One area of focus is the development of new cancer therapies that utilize N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a key component. Additionally, there is potential for the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in the treatment of other diseases, including inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in these areas.
Métodos De Síntesis
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be synthesized using a variety of methods, including the use of solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(3-chlorophenoxy)propanoic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One area of research involves the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a potential treatment for cancer. Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
6044-44-6 |
|---|---|
Nombre del producto |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
Fórmula molecular |
C22H25ClN2O3 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26) |
Clave InChI |
OLPSFWOSPKFGKJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



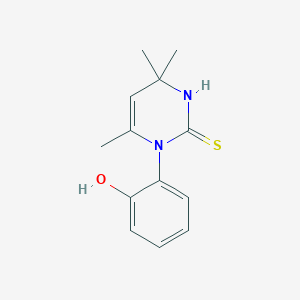
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)
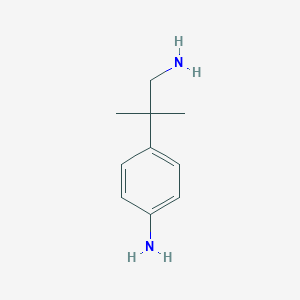
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
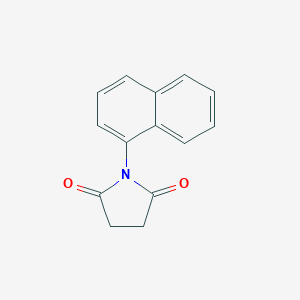
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
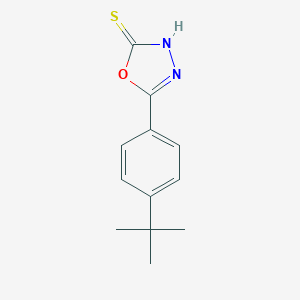
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
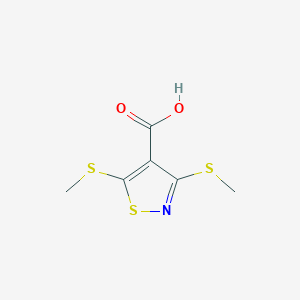
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)